7-Methoxy-8-(pentafluoroethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-8-(pentafluoroethyl)quinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of a methoxy group at the 7th position and a pentafluoroethyl group at the 8th position on the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity. Green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-8-(pentafluoroethyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced quinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be performed using reagents like nitric acid and bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, bromine.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Nitrated or halogenated quinoline derivatives.
Scientific Research Applications
7-Methoxy-8-(pentafluoroethyl)quinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methoxy-8-(pentafluoroethyl)quinoline involves its interaction with specific molecular targets and pathways. The methoxy and pentafluoroethyl groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which play crucial roles in cell division and signal transduction .
Comparison with Similar Compounds
8-Methoxyquinoline: Lacks the pentafluoroethyl group, resulting in different chemical and biological properties.
7-Methoxyquinoline: Lacks the pentafluoroethyl group, affecting its reactivity and applications.
8-(Pentafluoroethyl)quinoline:
Uniqueness: 7-Methoxy-8-(pentafluoroethyl)quinoline is unique due to the combined presence of both methoxy and pentafluoroethyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C12H8F5NO |
---|---|
Molecular Weight |
277.19 g/mol |
IUPAC Name |
7-methoxy-8-(1,1,2,2,2-pentafluoroethyl)quinoline |
InChI |
InChI=1S/C12H8F5NO/c1-19-8-5-4-7-3-2-6-18-10(7)9(8)11(13,14)12(15,16)17/h2-6H,1H3 |
InChI Key |
ZYYNTZXKIQRMSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.